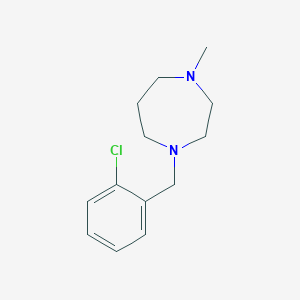![molecular formula C17H17ClFN3 B5615938 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine](/img/structure/B5615938.png)
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors in the central nervous system.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the central nervous system, modulating their activity. This binding can influence neurotransmitter release and uptake, leading to various pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with promising antibacterial activity.
Uniqueness
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its combination of a 4-chlorophenyl group and a 2-fluorophenyl group makes it particularly interesting for targeting central nervous system receptors, potentially offering advantages in selectivity and efficacy over similar compounds.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3/c18-15-5-7-16(8-6-15)21-9-11-22(12-10-21)20-13-14-3-1-2-4-17(14)19/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDATDYMGCKXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5615861.png)
![N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5615867.png)
![1-[(2,4-difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5615870.png)
![1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5615874.png)

![5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B5615888.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615893.png)
![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)
![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,4-difluorophenyl)propan-1-one](/img/structure/B5615948.png)
![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)
